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Compound of Interest

Compound Name: DL-Dipalmitoylphosphatidylcholine

Cat. No.: B195732 Get Quote

Application Notes: Aerosolized DPPC Liposomes for
Pulmonary Drug Delivery
Introduction
Dipalmitoyl phosphatidylcholine (DPPC) is a primary component of natural lung surfactant,

making it an ideal phospholipid for creating biocompatible and biodegradable liposomes for

pulmonary drug delivery.[1][2][3] Aerosolized DPPC-based liposomes offer a non-invasive

method to achieve targeted drug delivery to the lungs, providing sustained release, improved

therapeutic outcomes, and reduced systemic side effects.[4][5] These systems are particularly

advantageous for delivering a wide range of therapeutic agents, including small molecules,

peptides, and proteins, for treating respiratory diseases like infections, lung cancer, and acute

respiratory distress syndrome (ARDS).[4][6] The inclusion of cholesterol and other excipients

can enhance liposome stability during the rigors of nebulization and control drug release

kinetics.[7][8]

Key Applications
Enhanced Drug Absorption: DPPC liposomes have been shown to enhance the pulmonary

absorption of drugs like insulin by transiently opening epithelial cell tight junctions without

causing mucosal damage.[9][10][11]

Sustained Release: Liposomal formulations can create a drug depot in the lungs, localizing

the therapeutic effect and prolonging its action. More than 50% of an administered DPPC
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liposome dose can remain in the lungs after 24 hours.[4]

Targeted Therapy: Local delivery via aerosolization can increase drug concentrations at the

site of action, such as in lung tumors or infections, which is critical for potent drugs like

chemotherapeutics.[4]

Improved Stability: Formulations can be optimized to protect sensitive drug molecules, such

as proteins and peptides, from degradation during aerosolization.[12]

Quantitative Data Summary
The composition of the liposome and the choice of nebulizer are critical factors that determine

the physicochemical properties and aerosolization performance of the final formulation.

Table 1: Example Formulations of DPPC-Based Liposomes for Pulmonary Delivery
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Formulation ID
Lipid
Composition
(Molar Ratio)

Encapsulated
Agent

Key Findings Reference(s)

DPPC/Chol
DPPC,
Cholesterol
(7:3 or 7:4)

Carboxyfluore
scein

Stable during
nebulization
with sustained
release
kinetics.

[13]

DPPC-PA-Chol

DPPC,

Phosphatidic

Acid, Cholesterol

-

High stability

against air-jet

and ultrasonic

nebulization.

[7][8]

DPPC/Chol/PEG

DPPC,

Cholesterol, PEG

(e.g., 7:4:0.3)

Carboxyfluoresc

ein

Demonstrates

sustained

release in an

isolated rabbit

lung model.

[13]

ARDS

Formulation

DPPC,

Cholesterol,

DSPE-PEG2000

(60:35:5)

Methylprednisolo

ne & N-

acetylcysteine

Effective in

treating lung

inflammation in a

mouse model.

[6]

Protein Delivery

DMPC*,

Cholesterol, PEG

(85:10:5)

Bovine Serum

Albumin (BSA)

Increased

systemic

absorption and

prolonged

circulation time

of the model

protein.

[3][14]

*Note: DMPC is often used as a surrogate for DPPC due to its lower phase transition

temperature, which can be beneficial for heat-labile drugs.[3]

Table 2: Physicochemical and Aerosolization Performance Data
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Formulati
on

Nebulizer
Mean
Diameter
(nm)

PDI
MMAD
(µm)

FPF (<5
µm) (%)

Referenc
e(s)

DPPC-PA-
Chol

Pari LC
Sprint
Star (Air-
Jet)

~100-120 <0.2 - 51.61 [8][15]

DPPC

Liposomes

Air-Jet

Nebulizer
<200 ~0.2 -

High FPF

demonstrat

ed

[16]

DPPC/Chol

/DSPE-

PEG

- 102.6 0.06 - - [6]

MMAD: Mass Median Aerodynamic Diameter; FPF: Fine Particle Fraction.

Experimental Protocols
Protocol 1: Preparation of DPPC Liposomes by Thin-
Film Hydration
This protocol describes the preparation of drug-loaded liposomes using the widely cited thin-

film hydration method, followed by sonication for size reduction.[7][16]

Materials:

Dipalmitoyl phosphatidylcholine (DPPC)

Cholesterol (Chol)

Drug to be encapsulated

Organic Solvent: Chloroform and Methanol (e.g., 2:1 or 4:1 v/v)[7][17]

Hydration Buffer: Phosphate-buffered saline (PBS, pH 7.4) or Tris-HCl buffer[18][19]
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Round-bottom flask

Rotary evaporator

Water bath

Probe sonicator or bath sonicator

Syringes and filters (for extrusion, if preferred)

Methodology:

Lipid Film Preparation:

Accurately weigh and dissolve DPPC, cholesterol, and the lipophilic drug in the

chloroform:methanol mixture in a round-bottom flask. A common molar ratio is DPPC:Chol

at 7:3 or includes other lipids like PEGylated phospholipids.[6][13]

Attach the flask to a rotary evaporator.

Immerse the flask in a water bath set to a temperature above the phase transition

temperature of DPPC (41°C), typically 50-60°C.[3]

Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. A

thin, uniform lipid film will form on the inner wall of the flask.

Continue evaporation under high vacuum for at least 2 hours to remove any residual

solvent.[18]

Hydration:

Add the aqueous hydration buffer (e.g., PBS), pre-heated to above the lipid's phase

transition temperature, to the flask. If encapsulating a hydrophilic drug, it should be

dissolved in this buffer.

Gently rotate the flask by hand, allowing the lipid film to hydrate and form multilamellar

vesicles (MLVs). This process can take 30-60 minutes.
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Size Reduction (Sonication):

To achieve a uniform population of small unilamellar vesicles (SUVs) suitable for inhalation

(<200 nm), the MLV suspension must be downsized.[15][16]

Immerse the tip of a probe sonicator into the liposome suspension.

Sonicate the suspension in pulses (e.g., 30 seconds on, 30 seconds off) on ice to prevent

overheating and lipid degradation. The total sonication time will depend on the desired

particle size and volume.

Alternative: Extrusion by repeatedly passing the MLV suspension through polycarbonate

membranes of a defined pore size (e.g., 100 nm) is another common method for achieving

a narrow size distribution.

Purification:

To remove the unencapsulated drug, the liposome suspension can be centrifuged,

dialyzed against fresh buffer, or passed through a size-exclusion chromatography column.

[18]

Storage:

Store the final liposome suspension at 4°C. For long-term storage, lyophilization (freeze-

drying) with a cryoprotectant like trehalose may be considered.[19][20]

Protocol 2: Characterization of Liposomes and Aerosols
Accurate characterization is essential to ensure the quality, stability, and performance of the

liposomal formulation.

A. Physicochemical Characterization of Liposomes

Particle Size and Polydispersity Index (PDI):

Method: Dynamic Light Scattering (DLS).[15][16][21]
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Procedure: Dilute a sample of the liposome suspension in the hydration buffer. Place the

sample in the DLS instrument (e.g., Malvern Zetasizer) and perform the measurement at

25°C.[16]

Output: The instrument provides the mean hydrodynamic diameter (Z-average) and the

PDI, which indicates the width of the size distribution (a PDI < 0.2 is generally considered

acceptable).[15][16]

Zeta Potential:

Method: Electrophoretic Light Scattering (ELS).[15][21]

Procedure: Use the same instrument as for DLS. The zeta potential is measured to predict

the stability of the colloidal suspension; a higher absolute value (e.g., > |20| mV) generally

indicates better stability due to electrostatic repulsion.

Encapsulation Efficiency (EE%):

Method: Separation of free drug from encapsulated drug followed by quantification.

Procedure:

Separate the unencapsulated (free) drug from the liposomes using centrifugation or a

mini-spin column.

Collect the supernatant (containing the free drug).

Disrupt the liposome pellet using a suitable solvent or detergent (e.g., 0.1% Triton X-

100) to release the encapsulated drug.[18]

Quantify the drug in both the supernatant and the disrupted pellet using a validated

analytical method such as HPLC or UV-Vis spectrophotometry.[22]

Calculate EE% using the formula: EE% = (Amount of Encapsulated Drug / Total Amount

of Drug) * 100

B. Aerodynamic Characterization of Aerosols
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Aerosol Generation:

Method: Use a commercially available nebulizer (e.g., air-jet, vibrating mesh).[7][13] Air-jet

nebulizers like the Pari LC Sprint Star are commonly cited.[8]

Procedure: Add a defined volume (e.g., 4 mL) of the liposome suspension to the nebulizer

reservoir.[16] Operate the nebulizer with compressed air at a specified flow rate (e.g., 15

L/min).[16]

Particle Size Distribution (MMAD & GSD):

Method: Cascade Impactor (e.g., Andersen Cascade Impactor - ACI) or a screening tool

like the Fast Screening Impactor (FSI).[7][16]

Procedure: Connect the outlet of the nebulizer to the cascade impactor. Operate the

system for a set duration. The aerosol particles will deposit on different stages of the

impactor based on their aerodynamic diameter.

Analysis: Quantify the amount of drug (or lipid) deposited on each stage. Calculate the

Mass Median Aerodynamic Diameter (MMAD) and Geometric Standard Deviation (GSD).

An MMAD between 1-5 µm is desirable for deep lung deposition.[4]

Fine Particle Fraction (FPF):

Method: Calculated from cascade impaction data.

Procedure: FPF is the percentage of the drug mass in the aerosol that is associated with

particles having an aerodynamic diameter less than a certain cutoff (typically < 5 µm).[4][7]

This is a key indicator of the formulation's ability to reach the lower airways.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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